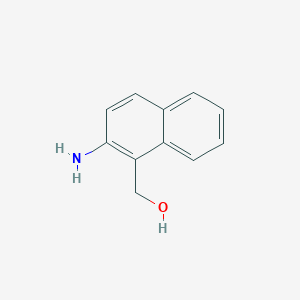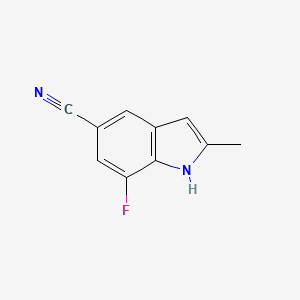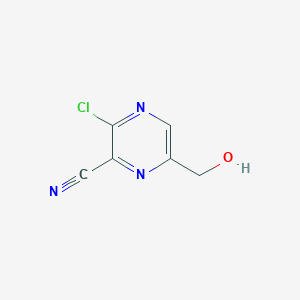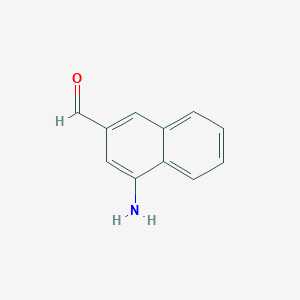
8-Methylnaphthalene-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Methylnaphthalene-2-carbaldehyde is an organic compound belonging to the naphthalene family It is characterized by a naphthalene ring system with a methyl group at the 8th position and an aldehyde group at the 2nd position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methylnaphthalene-2-carbaldehyde typically involves the formylation of 8-methylnaphthalene. One common method is the Vilsmeier-Haack reaction, which uses a formylating agent such as N,N-dimethylformamide and phosphorus oxychloride. The reaction proceeds under controlled conditions to ensure the selective formylation at the 2nd position of the naphthalene ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale formylation processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products:
Oxidation: 8-Methylnaphthalene-2-carboxylic acid.
Reduction: 8-Methylnaphthalene-2-methanol.
Substitution: Halogenated derivatives of this compound.
Applications De Recherche Scientifique
8-Methylnaphthalene-2-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 8-Methylnaphthalene-2-carbaldehyde is primarily related to its reactivity as an aldehyde. It can form Schiff bases with amines, which are important intermediates in various biochemical pathways. The compound’s ability to undergo electrophilic substitution and oxidation-reduction reactions also contributes to its versatility in chemical synthesis.
Comparaison Avec Des Composés Similaires
Naphthalene-2-carbaldehyde: Lacks the methyl group at the 8th position, resulting in different reactivity and applications.
8-Methylnaphthalene: Lacks the aldehyde group, limiting its use in certain chemical reactions.
2-Methylnaphthalene-1-carbaldehyde: Has the methyl and aldehyde groups at different positions, leading to distinct chemical properties.
Uniqueness: 8-Methylnaphthalene-2-carbaldehyde’s unique combination of a methyl group and an aldehyde group on the naphthalene ring provides it with specific reactivity patterns that are valuable in synthetic chemistry and industrial applications. Its ability to participate in a wide range of chemical reactions makes it a versatile compound for research and development.
Propriétés
Numéro CAS |
63216-67-1 |
|---|---|
Formule moléculaire |
C12H10O |
Poids moléculaire |
170.21 g/mol |
Nom IUPAC |
8-methylnaphthalene-2-carbaldehyde |
InChI |
InChI=1S/C12H10O/c1-9-3-2-4-11-6-5-10(8-13)7-12(9)11/h2-8H,1H3 |
Clé InChI |
WFABWOMCYZXFLC-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C=C(C=CC2=CC=C1)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-Chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one](/img/structure/B11914444.png)
![3-Cyclopropyl-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B11914454.png)








